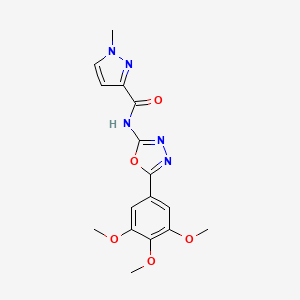

1-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

Beschreibung

1-Methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring linked via a carboxamide group to a 1,3,4-oxadiazole scaffold substituted with a 3,4,5-trimethoxyphenyl moiety. This structure combines pharmacophoric elements known for diverse biological activities, including antitumor, antimicrobial, and tubulin inhibition properties. The 3,4,5-trimethoxyphenyl group is a common motif in microtubule-targeting agents (e.g., combretastatin analogs), while the 1,3,4-oxadiazole ring enhances metabolic stability and binding affinity .

Eigenschaften

IUPAC Name |

1-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O5/c1-21-6-5-10(20-21)14(22)17-16-19-18-15(26-16)9-7-11(23-2)13(25-4)12(8-9)24-3/h5-8H,1-4H3,(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMNGGMTOGROMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the oxadiazole and trimethoxyphenyl groups. Common synthetic routes include:

Condensation Reactions: These reactions often involve the condensation of hydrazine with carboxylic acids or their derivatives to form the pyrazole ring.

Cyclization Reactions: Cyclization reactions are used to form the oxadiazole ring, often involving the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Substitution Reactions:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding oxo derivatives.

Reduction Reactions: Reduction reactions can result in the formation of reduced derivatives, such as amines or alcohols.

Substitution Reactions: Substitution reactions can occur at various positions on the pyrazole and oxadiazole rings, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various oxo, amino, and hydroxyl derivatives, which can exhibit different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds structurally related to 1-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has shown that pyrazole derivatives can possess anticancer activity. A study highlighted the synthesis of pyrazole-based compounds that were evaluated for their cytotoxic effects on colorectal carcinoma cells. The results indicated that some derivatives exhibited promising activity against cancer cell lines . This suggests that 1-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide may also possess similar properties worthy of further investigation.

Antioxidant Properties

The antioxidant capacity of compounds containing the pyrazole ring has been explored in various studies. These compounds often show radical scavenging abilities that can be beneficial in preventing oxidative stress-related diseases .

Synthesis and Characterization

The synthesis of 1-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Molecular Docking Studies

Computational methods like molecular docking have been utilized to predict the interactions between this compound and biological targets. Studies have shown that these compounds can effectively bind to specific proteins involved in disease pathways, suggesting their potential as therapeutic agents .

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Key Structural Attributes :

- Pyrazole core : Contributes to hydrogen bonding and π-π interactions.

- Oxadiazole ring : Enhances rigidity and electron-deficient character, improving interactions with biological targets.

- Trimethoxyphenyl substituent : Facilitates hydrophobic interactions and tubulin binding .

Synthetic routes for analogous compounds often involve coupling reactions between oxadiazole-thiols and halogenated intermediates using EDCI/HOBt or K₂CO₃-mediated alkylation (e.g., ) .

Comparison with Similar Compounds

Structural Analogs with 1,3,4-Oxadiazole Moieties

Key Observations :

- Trimethoxyphenyl vs. Thiophene : The trimethoxyphenyl group in the target compound and 19b enhances antitumor activity compared to thiophene-substituted analogs, likely due to improved tubulin binding .

- Carboxamide Linkage : The carboxamide bridge in the target compound and derivatives (e.g., 3a–3e) improves solubility and hydrogen-bonding capacity compared to sulfonyl or thioether linkages .

Pyrazole-Carboxamide Derivatives

Key Observations :

- Chlorine/Cyano vs. Trimethoxyphenyl: Chlorine and cyano groups in 3a enhance antifungal activity, while the trimethoxyphenyl group in the target compound likely shifts activity toward antitumor targets .

- Synthetic Yields : Derivatives in show moderate yields (62–71%), suggesting the target compound’s synthesis may require optimized coupling conditions .

Trimethoxyphenyl-Containing Antitumor Agents

Biologische Aktivität

1-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article summarizes its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H15N3O4, and it features a complex structure that includes a pyrazole ring and an oxadiazole moiety. The presence of the 3,4,5-trimethoxyphenyl group is significant for its biological activity.

Research indicates that compounds with similar structures often exhibit activity against various biological targets. Notably, derivatives of pyrazole have been shown to interact with monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters. Selective inhibition of MAO-A has been associated with antidepressant effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 1-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Apoptosis |

| Compound B | SF-268 | 12.50 | Cell Cycle Arrest |

| Compound C | NCI-H460 | 42.30 | Autophagy |

These results suggest that the compound may also exhibit similar mechanisms leading to cancer cell inhibition .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Compounds in this class can inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators. This activity is crucial in conditions like arthritis and other inflammatory diseases .

Case Studies

- Monoamine Oxidase Inhibition : A study evaluated the inhibitory effects of various pyrazole derivatives on MAO-A and MAO-B isoforms. The most potent inhibitors showed IC50 values in the nanomolar range, indicating strong potential for developing antidepressants .

- Cytotoxicity Against Cancer Cells : Another study reported that a related pyrazole derivative exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . These findings support the hypothesis that the compound may also possess anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.